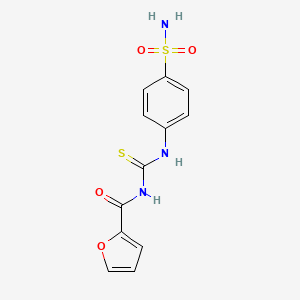![molecular formula C17H27N3O4 B10882646 N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B10882646.png)
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, linked to a dimethoxyphenyl group and a hydroxyethyl side chain. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through various methods, such as the cyclization of diethanolamine with ethylenediamine under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the piperazine ring reacts with a dimethoxybenzene derivative.
Introduction of the Hydroxyethyl Side Chain: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-carboxyethyl)piperazin-1-yl]propanamide.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-aminoethyl)piperazin-1-yl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxyethyl side chain can form hydrogen bonds with target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)propanamide: Lacks the hydroxyethyl side chain, which may affect its binding properties and biological activity.
N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide: Contains an ethoxyphenyl group instead of a hydroxyethyl side chain, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C17H27N3O4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-14-3-4-15(16(13-14)24-2)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
Clave InChI |
VLXXBRUKGMTJQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882577.png)

![(2E)-3-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10882587.png)
![(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10882589.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)

![2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10882625.png)
![8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882628.png)
![N-(2-Chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B10882630.png)
![(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882631.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10882636.png)
